molecular formula C11H9N5O2 B112997 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 76982-31-5

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B112997
CAS RN: 76982-31-5
M. Wt: 243.22 g/mol
InChI Key: NDJSYGYGKQJEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9N5O2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of compounds related to 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has been reported. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential antibacterial properties. Derivatives of the pyrazole class, which includes this compound, have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. The antibacterial activity is attributed to the presence of the N–C–S– moiety within the structure, which is common in many biologically active molecules .

Antifungal Applications

Similar to its antibacterial uses, this compound has also been evaluated for its antifungal efficacy. Studies have indicated that pyrazole derivatives can be effective against fungal strains like Candida albicans. The interaction of these molecules with nucleic acids like calf thymus DNA (CT-DNA) has been investigated to understand the mechanism of action .

DNA Binding Studies

The interaction with DNA is a critical aspect of the pharmacological potential of many compounds. For 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, studies have explored how it binds with CT-DNA. This is significant for understanding its role in gene expression and potential as a therapeutic agent .

Antimicrobial Agent Synthesis

The compound serves as a precursor in the synthesis of new 1,3,4-thiadiazole derivatives, which are potent antimicrobial agents. These derivatives have been designed using this compound as a starting material and have shown promising results against microbes like E. coli and Bacillus mycoides .

Pharmacological Significance

Pyrazole derivatives, including this compound, are part of a larger class of heterocyclic molecules with therapeutic significance. They have been used in the development of drugs with broad-spectrum activities, including antipyretic, anti-inflammatory, and analgesic effects .

Chemical Synthesis and Reactivity

This compound is also valuable in chemical synthesis, serving as a building block for more complex molecules. Its reactivity allows for the creation of various nitrogen, oxygen, sulfur, and selenium-containing compounds, which can have diverse industrial and pharmaceutical applications .

Structural Analysis and Drug Design

The compound’s structure has been analyzed using various spectroscopic methods, which is crucial for drug design. Understanding its geometry and physiochemical properties through techniques like UV, FT-IR, and NMR spectroscopy aids in predicting its biological activity and stability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with proteins, which is essential for drug development. These studies help in identifying potential targets within the body and understanding the compound’s mode of action .

Safety And Hazards

The safety and hazards associated with 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile are not explicitly mentioned in the search results. It is recommended to refer to the Safety Data Sheet (SDS) of the compound for detailed information .

properties

IUPAC Name

5-amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-2-4-9(5-3-8)16(17)18/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJSYGYGKQJEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506191
Record name 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

76982-31-5
Record name 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.